molecular formula C15H19NO3 B154329 7-(diethylamino)-3-(hydroxymethyl)-4-methyl-2H-chromen-2-one CAS No. 127321-51-1

7-(diethylamino)-3-(hydroxymethyl)-4-methyl-2H-chromen-2-one

Cat. No.: B154329
CAS No.: 127321-51-1
M. Wt: 261.32 g/mol
InChI Key: XGPAGXKXJDKNMG-UHFFFAOYSA-N
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Description

7-(diethylamino)-3-(hydroxymethyl)-4-methyl-2H-chromen-2-one is a synthetic compound belonging to the coumarin family. Coumarins are a class of organic compounds characterized by a benzopyrone structure. This particular compound is known for its fluorescent properties and is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(diethylamino)-3-(hydroxymethyl)-4-methyl-2H-chromen-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with 4-methylcoumarin and diethylamine.

    Reaction Conditions: The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like acetone.

    Procedure: The 4-methylcoumarin is reacted with diethylamine under reflux conditions to introduce the diethylamino group at the 7-position. The hydroxymethyl group is introduced at the 3-position through a subsequent reaction with formaldehyde.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. Green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize waste and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

7-(diethylamino)-3-(hydroxymethyl)-4-methyl-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced to form dihydro derivatives using reducing agents such as sodium borohydride.

    Substitution: The diethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

Scientific Research Applications

7-(diethylamino)-3-(hydroxymethyl)-4-methyl-2H-chromen-2-one has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    7-Diethylamino-4-hydroxy-chromen-2-one: Similar structure but lacks the hydroxymethyl group at the 3-position.

    7-Diethylamino-4-methylcoumarin: Similar structure but lacks the hydroxymethyl group at the 3-position.

Uniqueness

7-(diethylamino)-3-(hydroxymethyl)-4-methyl-2H-chromen-2-one is unique due to the presence of both the diethylamino group at the 7-position and the hydroxymethyl group at the 3-position. This combination imparts distinct fluorescent properties and reactivity, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

7-(diethylamino)-3-(hydroxymethyl)-4-methylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3/c1-4-16(5-2)11-6-7-12-10(3)13(9-17)15(18)19-14(12)8-11/h6-8,17H,4-5,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGPAGXKXJDKNMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C(=C(C(=O)O2)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80353647
Record name 7-(Diethylamino)-3-(hydroxymethyl)-4-methyl-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80353647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127321-51-1
Record name 7-(Diethylamino)-3-(hydroxymethyl)-4-methyl-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80353647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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